

physical and chemical properties of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11,12-De(methylenedioxy)danuphylline

Cat. No.: B15560929

[Get Quote](#)

In-Depth Technical Guide: 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid isolated from the leaves and stems of *Kopsia officinalis*, a plant belonging to the Apocynaceae family. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential, though currently underexplored, biological activities. While specific pharmacological data for this compound is limited, this guide draws upon information from related *Kopsia* alkaloids to suggest potential areas for future investigation, such as cytotoxic and anti-inflammatory effects.

Physicochemical Properties

11,12-De(methylenedioxy)danuphylline is a crystalline solid.^[1] Its molecular and physical characteristics are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₇ NO ₆	[2]
Molecular Weight	425.47 g/mol	[2]
CAS Number	888482-17-5	[1]
Physical Description	Crystalline solid	[1]
Source	Branches of <i>Kopsia officinalis</i>	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Note: Some sources may report slightly different molecular formulas and weights. The values presented here are from MedchemExpress.[2]

Spectroscopic Data

The structural elucidation of **11,12-De(methylenedioxy)danuphylline** was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following data is extrapolated from the initial isolation report by Wang et al. (2017).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous identification of **11,12-De(methylenedioxy)danuphylline**. While the full dataset from the original publication is not publicly available, related studies on *Kopsia* alkaloids indicate that the spectra would be complex, showing characteristic signals for the indole nucleus, as well as various aliphatic and oxygenated carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information about its structural components. For 3,4-methylenedioxy-substituted cathinone derivatives, which share a structural motif, common fragmentation pathways include

the loss of neutral groups like CH_4O_2 , H_2O , and amines.[3] The formation of methylenedioxybenzoyloxonium and allyldioxybenzoyloxonium ions is also a characteristic fragmentation pattern for such derivatives.[3]

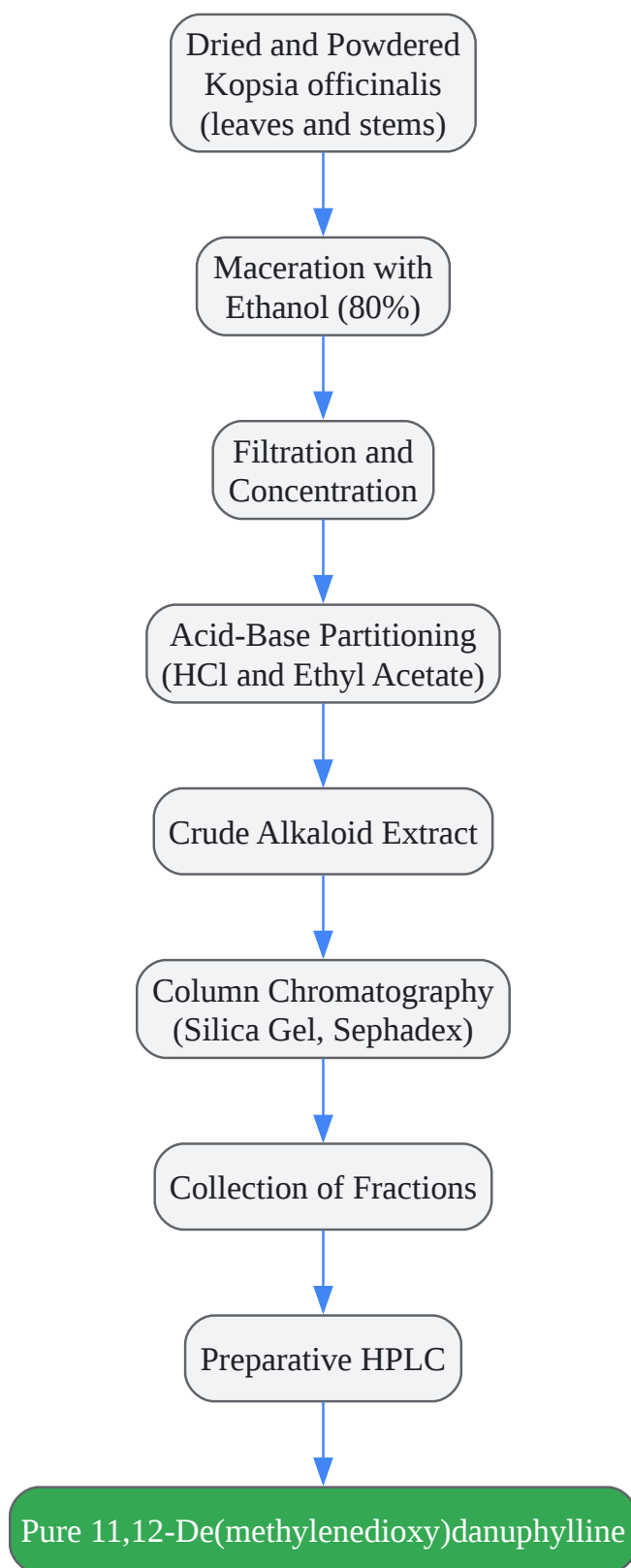
Experimental Protocols

The following protocols are based on established methodologies for the isolation and biological evaluation of indole alkaloids from *Kopsia* species and related natural products.

Isolation of 11,12-De(methylenedioxy)danuphylline from *Kopsia officinalis*

This protocol is a generalized procedure based on common techniques for isolating alkaloids from plant materials.

Workflow for Alkaloid Isolation



[Click to download full resolution via product page](#)

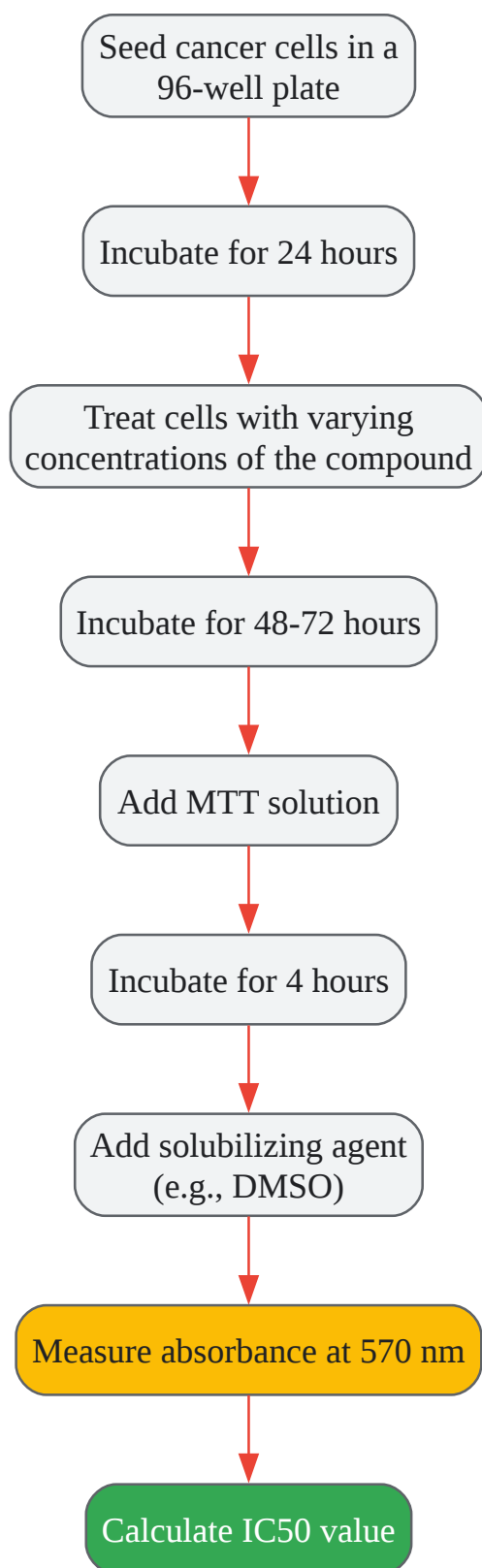
Caption: General workflow for the isolation of indole alkaloids.

- **Extraction:** The air-dried and powdered leaves and stems of *Kopsia officinalis* are macerated with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is suspended in a weak acid (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid extract is subjected to multiple steps of column chromatography.
 - **Silica Gel Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).
 - **Size-Exclusion Chromatography:** Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase.
- **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain **11,12-De(methylenedioxy)danuphylline** is typically performed using preparative reversed-phase HPLC.

Cytotoxicity Assay

This protocol describes a general method for evaluating the cytotoxic activity of the compound against cancer cell lines using the MTT assay.

Workflow for MTT Cytotoxicity Assay



[Click to download full resolution via product page](#)

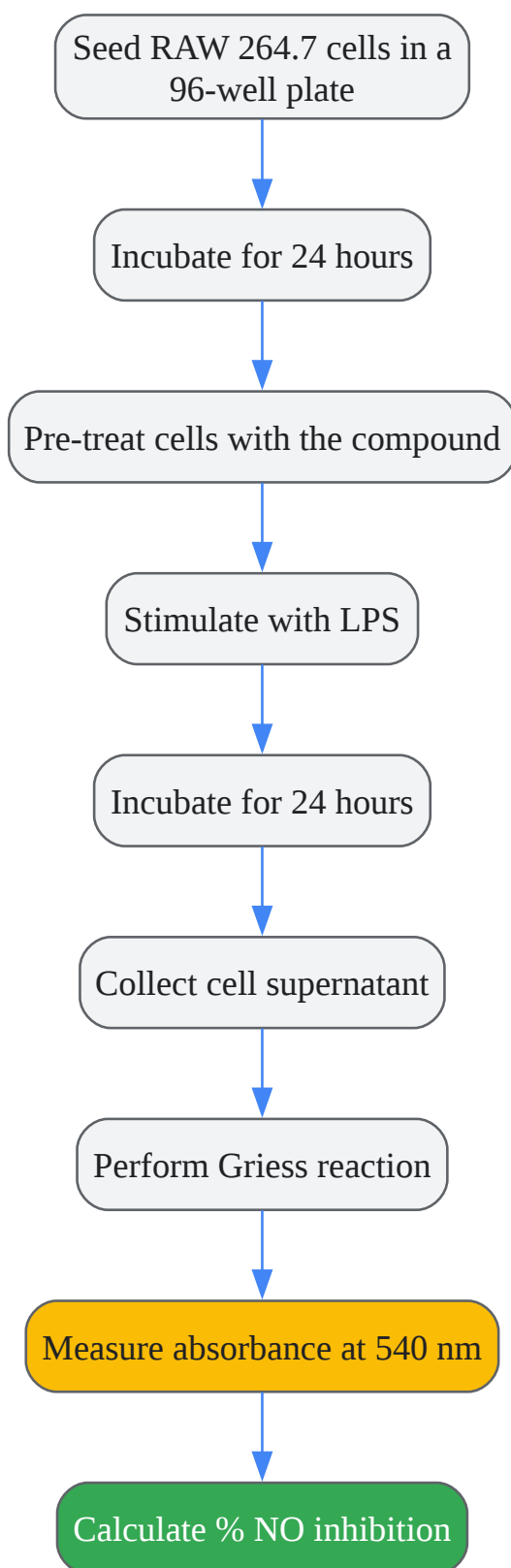
Caption: Workflow for determining cytotoxicity using the MTT assay.

- Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **11,12-De(methylenedioxy)danuphylline** (typically in a logarithmic dilution series). A vehicle control (solvent used to dissolve the compound) is also included.
- Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Assay:
 - The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
 - The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curve.

Anti-inflammatory Assay

This protocol outlines a general in vitro assay to assess the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide (NO) Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro nitric oxide inhibition assay.

- Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
- Treatment: The cells are pre-treated with different concentrations of **11,12-De(methylenedioxy)danuphylline** for 1-2 hours.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
- Incubation: The plate is incubated for 24 hours.
- Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
- Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways modulated by **11,12-De(methylenedioxy)danuphylline**. However, based on the known pharmacological profiles of other Kopsia alkaloids, several potential areas of interest for future research can be proposed.

Potential Cytotoxic Activity

Many indole alkaloids isolated from Kopsia species have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain aspidofractinine-type alkaloids from Kopsia hainanensis have shown IC₅₀ values in the low micromolar range against several tumor cell lines.[4] Therefore, it is plausible that **11,12-De(methylenedioxy)danuphylline** may also possess antiproliferative properties.

Potential Anti-inflammatory Activity

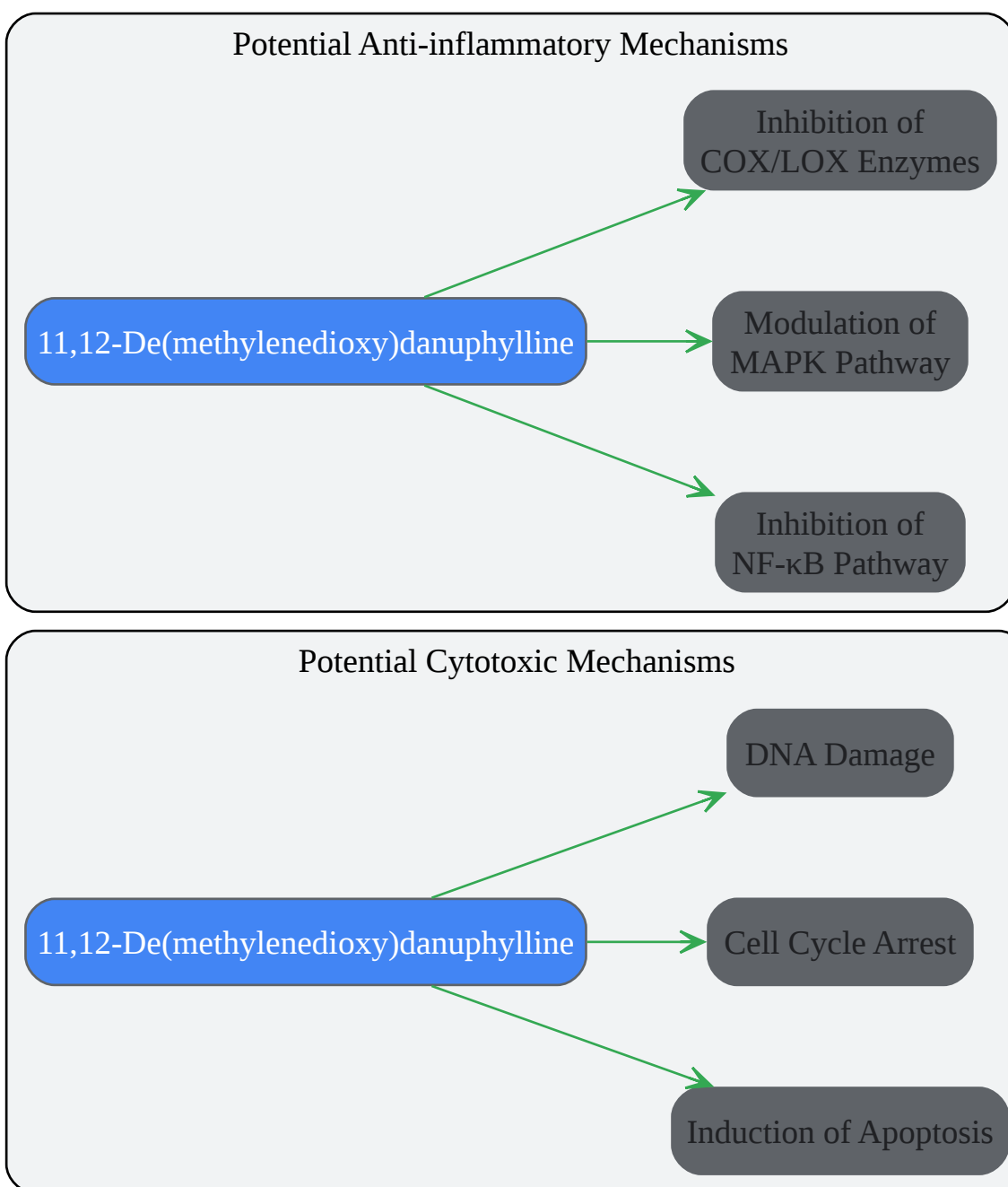
Alkaloids are a class of natural products known to exhibit anti-inflammatory effects.[5] The anti-inflammatory activity of some Kopsia alkaloids has been reported.[6] Given the traditional use

of *Kopsia officinalis* in treating inflammatory conditions, investigating the anti-inflammatory potential of **11,12-De(methylenedioxy)danuphylline** is a logical next step.

Postulated Signaling Pathways

Given the potential cytotoxic and anti-inflammatory activities, the following signaling pathways are proposed as initial targets for investigation:

Hypothesized Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathways for future investigation.

Further research is required to validate these hypotheses and to elucidate the precise molecular targets and mechanisms of action of **11,12-De(methylenedioxy)danuphylline**.

Conclusion

11,12-De(methylenedioxy)danuphylline is an indole alkaloid with a well-defined chemical structure but a largely unexplored pharmacological profile. This technical guide consolidates the available physicochemical data and provides a framework of experimental protocols for its further investigation. Based on the activities of related compounds, future research into its potential cytotoxic and anti-inflammatory properties is warranted. The elucidation of its biological activities and signaling pathways could pave the way for its development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Traditional Chinese Medicine for Treatment of Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 11,12-De(methylenedioxy)danuphylline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560929#physical-and-chemical-properties-of-11-12-de-methylenedioxy-danuphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com